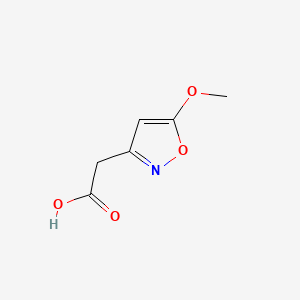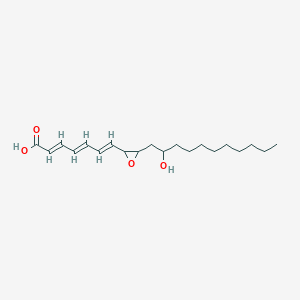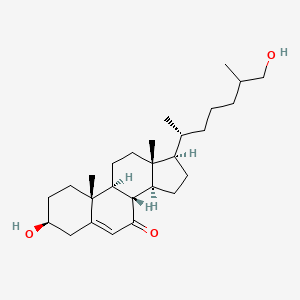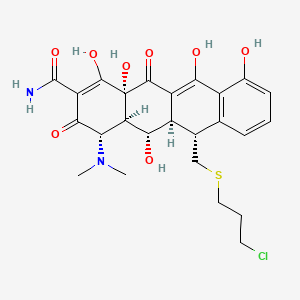
Alcaftadine 3-Carboxylic Acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alcaftadine 3-Carboxylic Acid-d3: is a deuterated form of Alcaftadine, a compound primarily used as an antihistamine for the prevention of itching associated with allergic conjunctivitis. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Alcaftadine .
Mécanisme D'action
Target of Action
The primary target of Alcaftadine 3-Carboxylic Acid-d3 is the H1 histamine receptor . This receptor plays a crucial role in mediating allergic reactions, including itching associated with allergic conjunctivitis .
Mode of Action
this compound acts as an antagonist of the H1 histamine receptor . By binding to this receptor, it inhibits the release of histamine from mast cells . This action results in decreased chemotaxis and inhibition of eosinophil activation .
Biochemical Pathways
The action of this compound on the H1 histamine receptor affects the histamine-mediated biochemical pathway . By blocking the receptor, it reduces itching and redness of the eyes, and decreases the recruitment of eosinophils after exposure to an allergen .
Pharmacokinetics
The pharmacokinetics of this compound involves its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Following topical ocular administration, the mean plasma concentration of this compound reaches a maximum at approximately 15 minutes . The metabolism of this compound is mediated by non-CYP450 cytosolic enzymes to the active carboxylic acid metabolite . The protein binding of this compound and the active metabolite are 39.2% and 62.7% respectively .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in itching and redness of the eyes, and a decrease in the recruitment of eosinophils after exposure to an allergen . It also reduces the number of eosinophils compared to other compounds .
Analyse Biochimique
Biochemical Properties
Alcaftadine 3-Carboxylic Acid-d3 plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is metabolized by non-CYP450 cytosolic enzymes to its active carboxylic acid form . This interaction is crucial as it helps in understanding the metabolic pathways and the role of Alcaftadine in inhibiting histamine release from mast cells. The compound’s interaction with histamine H1 receptors and its inhibition of eosinophil activation are key biochemical properties .
Cellular Effects
This compound influences various cellular processes, particularly in ocular cells. It has been shown to reduce the recruitment of eosinophils and decrease the expression of epithelial proteins such as E-cadherin-1 . These effects are significant in reducing the symptoms of allergic conjunctivitis. The compound also impacts cell signaling pathways by blocking histamine receptors, thereby reducing inflammation and allergic responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to histamine H1 receptors, which prevents histamine from exerting its effects. This binding inhibits the release of histamine from mast cells and decreases chemotaxis and eosinophil activation . Additionally, the compound’s interaction with cytosolic enzymes leads to its conversion to the active carboxylic acid metabolite, which further contributes to its anti-allergic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to persist for a significant duration. Plasma concentrations of the carboxylic acid metabolite were below the lower limit of quantification by 12 hours after dosing . This indicates that the compound has a relatively short half-life but remains effective in reducing allergic symptoms for an extended period. The stability and degradation of the compound in vitro and in vivo are crucial for understanding its long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with different dosages. At higher doses, the compound has been observed to cause minimal systemic accumulation due to its low absorption . There is no significant dose-response increase in adverse effects, indicating that the compound is relatively safe even at higher concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways mediated by non-CYP450 cytosolic enzymes . The primary metabolic pathway involves its conversion to the active carboxylic acid metabolite, which is then eliminated unchanged in the urine . This pathway is essential for understanding the compound’s pharmacokinetics and its role in reducing allergic symptoms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound’s protein binding is approximately 39.2% for Alcaftadine and 62.7% for the active metabolite . This binding affects its localization and accumulation within ocular tissues, contributing to its effectiveness in reducing allergic conjunctivitis symptoms .
Subcellular Localization
This compound is primarily localized in the cytosol, where it interacts with cytosolic enzymes for its metabolism . The compound’s subcellular localization is crucial for its activity, as it needs to be in proximity to histamine receptors and mast cells to exert its effects. The targeting signals and post-translational modifications that direct the compound to specific compartments are essential for its function in reducing allergic responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The process typically involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods: : Industrial production of Alcaftadine and its derivatives, including Alcaftadine 3-Carboxylic Acid-d3, involves optimized synthetic routes to maximize yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: : Alcaftadine 3-Carboxylic Acid-d3 undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: : Alcaftadine 3-Carboxylic Acid-d3 is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Alcaftadine .
Biology: : In biological research, this compound helps in understanding the interaction of Alcaftadine with various biological targets, including histamine receptors .
Medicine: : In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of Alcaftadine, providing insights into its efficacy and safety .
Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of Alcaftadine-based medications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olopatadine: Another H1 histamine receptor antagonist used for similar indications.
Ketotifen: A dual-action antihistamine and mast cell stabilizer.
Azelastine: An antihistamine with anti-inflammatory properties.
Uniqueness: : Alcaftadine 3-Carboxylic Acid-d3 is unique due to its deuterated form, which provides enhanced stability and allows for more precise studies of metabolic pathways. This makes it particularly valuable in pharmacokinetic research .
Propriétés
IUPAC Name |
11-[1-(trideuteriomethyl)piperidin-4-ylidene]-5,6-dihydroimidazo[2,1-b][3]benzazepine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-9-6-14(7-10-21)17-15-5-3-2-4-13(15)8-11-22-16(19(23)24)12-20-18(17)22/h2-5,12H,6-11H2,1H3,(H,23,24)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWYFQCFNPVJKM-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(=C2C3=CC=CC=C3CCN4C2=NC=C4C(=O)O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl Vinyl[1]sila Ferrocenophane](/img/structure/B587752.png)






